Chromate

Descripción general

Descripción

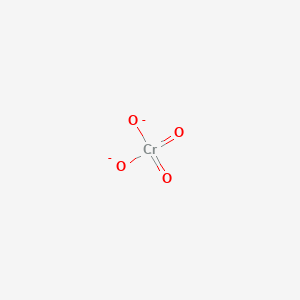

Chromate(2-) is a chromium oxoanion resulting from the removal of two protons from chromic acid. It has a role as an oxidising agent. It is a divalent inorganic anion and a chromium oxoanion. It is a conjugate base of a hydrogenthis compound.

Aplicaciones Científicas De Investigación

Environmental Remediation

Chromate Removal Technologies

This compound ions, particularly in their hexavalent form (), are highly toxic and pose significant environmental hazards. Consequently, various methods have been developed to remove this compound from contaminated water sources:

- Bio-Graphene Foams (bGFs) : Recent studies have demonstrated that bGFs can effectively adsorb this compound ions from water. The adsorption capacity was found to be approximately 245 mg of at neutral pH. This method not only reduces this compound levels below the WHO permissible limit but also shows promise for separating organic solvents from water .

- Zeolite Adsorbents : Modified zeolites have been shown to recover hexavalent chromium effectively. Desorption studies indicate that solutions such as 0.5 m/L NaOH can desorb over 96% of the adsorbed this compound, allowing for the reuse of the adsorbent .

- Clay Nanotubes : Research indicates that kaolinite can be transformed into clay nanotubes through ultrasonic rolling, achieving an adsorption capacity of 91 mg/g for this compound ions within 120 minutes .

Material Science

This compound Conversion Coatings

This compound conversion coatings are applied to metals to enhance corrosion resistance. These coatings form a protective layer that improves adhesion for paints and other coatings while providing some degree of corrosion protection:

- Formation and Composition : The process involves treating metal surfaces with this compound solutions, resulting in a thin layer that modifies the surface properties. This treatment is particularly valuable in aerospace and automotive applications where durability is paramount .

Industrial Applications

Use in Pigments and Dyes

Chromates are also used in the production of pigments, particularly for their vibrant colors and stability:

- Historic Artists' Pigments : Chromates such as lead this compound have been historically significant in art, providing bright yellow and red pigments. Their spectral reflectance properties have been studied to understand their behavior under different lighting conditions .

Comprehensive Data Table

| Application Area | Specific Use | Key Findings/Technologies |

|---|---|---|

| Environmental Remediation | This compound ion removal | Bio-graphene foams (245 mg/g), zeolite adsorbents |

| Material Science | This compound conversion coatings | Enhanced corrosion resistance, improved adhesion |

| Industrial Applications | Pigments and dyes | Lead chromates used historically for vibrant colors |

Case Studies

- Bio-Graphene Foams : A study demonstrated the effectiveness of bGFs in reducing this compound levels in contaminated water, highlighting their potential as sustainable adsorbents for environmental cleanup .

- Modified Zeolites : Research showed that modified zeolites could achieve high desorption rates for this compound recovery, making them suitable for recycling applications in industrial settings .

- Clay Nanotubes : The transformation of kaolinite into clay nanotubes presents a novel approach to enhancing adsorption capacities for environmental remediation efforts against this compound pollution .

Análisis De Reacciones Químicas

Acid-Base Equilibria and Chromate-Dithis compound Interconversion

This compound ions exist in equilibrium with dithis compound (Cr₂O₇²⁻) in aqueous solutions, governed by pH:

Key Observations:

-

Acidic Conditions : Favors orange dithis compound formation (e.g., adding H₂SO₄ shifts equilibrium right) .

-

Alkaline Conditions : Favors yellow this compound (e.g., adding NaOH shifts equilibrium left) .

Table 1: this compound-Dithis compound Equilibrium Shifts

Redox Reactions

This compound acts as a strong oxidizer, especially in acidic media.

Oxidation of Ethanol

In acidic conditions, dithis compound oxidizes ethanol to ethanal:

Result: Color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) .

Reaction with Reducing Agents

This compound reacts explosively with strong reductants (e.g., Zn, Fe²⁺), generating Cr³⁺:

Hazard: Exothermic reaction releases heat, posing fire/explosion risks .

Precipitation Reactions

This compound forms insoluble salts with heavy metals, critical in analytical chemistry.

With Silver Nitrate

Application: Used in Mohr’s method for chloride titration .

With Barium Nitrate

Use: Detects sulfate ions via competitive precipitation .

Reactivity in Non-Aqueous Media

This compound reacts uniquely in concentrated H₂SO₄ or oleum:

Table 2: Temperature Effects on this compound Reactions

Propiedades

IUPAC Name |

dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O/q;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065675 | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-45-4, 11104-59-9 | |

| Record name | Chromate (CrO42-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate (CrO42-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.